![molecular formula C10H10ClNO2 B14467858 N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine CAS No. 72806-45-2](/img/structure/B14467858.png)
N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine is a chemical compound with the molecular formula C10H12ClNO2 It is known for its unique structural properties, which include a chlorinated phenyl group and a methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 3-Chloro-4’'-methoxychalcone
- (E)-3-(3-chloro-4-methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
Uniqueness
N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both a chlorinated phenyl group and a methoxy substituent.
Propiedades
IUPAC Name |
N-[3-chloro-3-(4-methoxyphenyl)prop-2-enylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9-4-2-8(3-5-9)10(11)6-7-12-13/h2-7,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIMNTVBPVHBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50825200 |
Source


|
| Record name | N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72806-45-2 |
Source


|
| Record name | N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50825200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

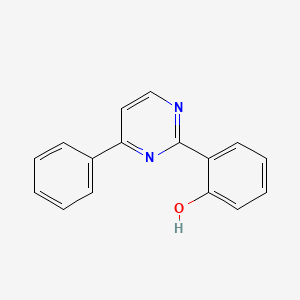
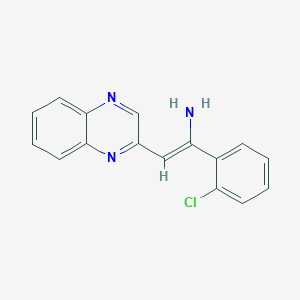
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
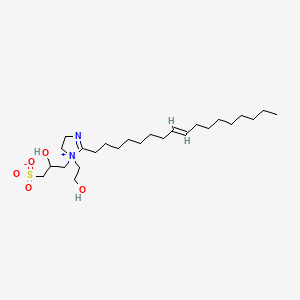

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
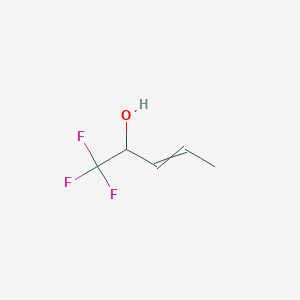
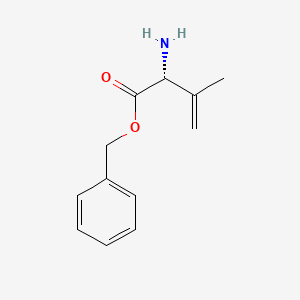

![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
